REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][CH:6]([CH2:8][CH2:9][CH2:10][CH:11]([CH2:13][CH:14]=[O:15])[CH3:12])[CH3:7]>CN(C)C=O>[CH3:12][C:11]([CH:10]=[CH:9][CH2:8][CH:6]([CH3:5])[CH2:7][CH2:9][CH2:8][CH:6]([CH3:7])[CH3:5])=[CH:13][C:14]([O:1][CH2:2][CH3:3])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCCC(C)CC=O
|
Name
|
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction worked up by extraction with ether
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
FILTRATION
|
Details
|
filtering through Florisil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C=CCC(CCCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][CH:6]([CH2:8][CH2:9][CH2:10][CH:11]([CH2:13][CH:14]=[O:15])[CH3:12])[CH3:7]>CN(C)C=O>[CH3:12][C:11]([CH:10]=[CH:9][CH2:8][CH:6]([CH3:5])[CH2:7][CH2:9][CH2:8][CH:6]([CH3:7])[CH3:5])=[CH:13][C:14]([O:1][CH2:2][CH3:3])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCCC(C)CC=O
|
Name
|
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction worked up by extraction with ether
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
FILTRATION
|
Details
|
filtering through Florisil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C=CCC(CCCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |